4-[[3-[2-(1-cyclohexenyl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazolin-7-yl]-oxomethyl]-1-piperazinecarboxylic acid ethyl ester
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Overview
Description
4-[[3-[2-(1-cyclohexenyl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazolin-7-yl]-oxomethyl]-1-piperazinecarboxylic acid ethyl ester is a member of quinazolines.
Scientific Research Applications
Chemical Synthesis and Molecular Structure
- Research demonstrates the synthesis of complex quinazolinone derivatives, highlighting their diverse chemical structures and potential applications in pharmaceuticals and organic chemistry. For instance, the synthesis of various esters and acids through reactions with chloroacetyl chloride and ethyl chloroacetate is a significant chemical process relevant to this compound (Bonanomi & Palazzo, 1977). Additionally, the creation of ethyl ester of 3-benzyl-3-methyl-2-cyano-4-cyclohexylbutanoic acid, showcasing the versatility of reactions involving cyclohexyl groups, is pertinent (Григорян et al., 2011).
Advancements in Organic Chemistry
- Innovations in organic chemistry have been propelled through the development of new synthesis methods for quinazolinone derivatives. A notable example is the solvent-free synthesis of 4(3H)-quinazolinone derivatives using PEG-400, which underscores the evolving methods in organic synthesis and their environmental implications (Acharyulu et al., 2008).
Biological Activity and Potential Therapeutic Uses
- The synthesis and evaluation of new quinazolinone derivatives, including those with cyclohexyl and sulfanyl substituents, reveal their potential biological activities. For example, some compounds have shown significant anti-monoamine oxidase and antitumor activities, suggesting potential therapeutic applications (Markosyan et al., 2015).
Pharmaceutical Research
- Quinazolinone derivatives, including those synthesized from cyclohexyl groups, have been studied for their potential as pharmaceutical agents. The exploration of these compounds in various pharmacological contexts, such as antihistaminic potency, signifies their relevance in drug discovery and development (Rao & Reddy, 1993).
Properties
Molecular Formula |
C24H30N4O4S |
---|---|
Molecular Weight |
470.6 g/mol |
IUPAC Name |
ethyl 4-[3-[2-(cyclohexen-1-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C24H30N4O4S/c1-2-32-24(31)27-14-12-26(13-15-27)21(29)18-8-9-19-20(16-18)25-23(33)28(22(19)30)11-10-17-6-4-3-5-7-17/h6,8-9,16H,2-5,7,10-15H2,1H3,(H,25,33) |
InChI Key |
YJNYMVSEUUODFE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CCC4=CCCCC4 |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CCC4=CCCCC4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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